molecular formula C12H10BrF2NO2 B1414632 Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate CAS No. 1807073-71-7

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Cat. No. B1414632
CAS RN: 1807073-71-7
M. Wt: 318.11 g/mol
InChI Key: KAKBHVCEPKYZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate, also known as EBC-DFMPA, is a novel small molecule inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). It is a brominated, difluoromethylated, cyano-substituted phenylacetate ester that has recently been identified as a potential inhibitor of CYP2C9, an enzyme that plays a major role in the metabolism of drugs and other xenobiotics. EBC-DFMPA has been shown to be a potent inhibitor of CYP2C9, with an IC50 of 0.2 μM, and has been studied for its potential use in drug discovery and development.

Mechanism of Action

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is a potent inhibitor of CYP2C9, an enzyme that plays a major role in the metabolism of drugs and other xenobiotics. It inhibits the enzyme by forming a covalent bond with the active site of the enzyme, which prevents the enzyme from binding to its substrate. This covalent bond is formed through a nucleophilic attack of the cyano group of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate on the active site of the enzyme.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has been studied for its potential use in drug discovery and development. It has been shown to be a potent inhibitor of CYP2C9, with an IC50 of 0.2 μM. Inhibition of CYP2C9 can lead to an increase in the levels of drugs and other xenobiotics in the body, which can lead to an increase in their effects. In addition, inhibition of CYP2C9 can lead to a decrease in the metabolism of certain drugs, which can lead to an increase in their toxicity.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate in laboratory experiments has several advantages. It is a potent inhibitor of CYP2C9, with an IC50 of 0.2 μM, and has been used to study the metabolism of drugs and other xenobiotics. In addition, it is a small molecule that is easy to synthesize and can be used in a variety of laboratory experiments. However, its use in laboratory experiments also has some limitations. It is a potent inhibitor of CYP2C9, which can lead to an increase in the levels of drugs and other xenobiotics in the body, which can lead to an increase in their effects. In addition, inhibition of CYP2C9 can lead to a decrease in the metabolism of certain drugs, which can lead to an increase in their toxicity.

Future Directions

The potential applications of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate are numerous and include drug discovery and development, drug-drug interactions, drug-food interactions, and the study of the effects of CYP2C9 inhibition on drug metabolism. In addition, future studies may focus on the development of more potent inhibitors of CYP2C9, as well as on the development of novel methods for the synthesis and use of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate in laboratory experiments. Finally, future studies may focus on the use of E

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has been studied for its potential use in drug discovery and development. It has been shown to be a potent inhibitor of CYP2C9, with an IC50 of 0.2 μM, and has been used to study the metabolism of drugs and other xenobiotics. In addition, Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has been studied as a potential tool for modulating CYP2C9 activity in drug metabolism studies. It has also been used as a tool to study the effects of CYP2C9 inhibition on drug-drug interactions and drug-food interactions.

properties

IUPAC Name

ethyl 2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-8-7(12(14)15)3-4-10(13)9(8)6-16/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBHVCEPKYZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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